

# Application Notes and Protocols: Synthesis of 2,8-Thianthrenedicarboxylic Acid

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## Compound of Interest

Compound Name: 2,8-Thianthrenedicarboxylic acid

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## Abstract

This document provides a detailed experimental protocol for the synthesis of **2,8-thianthrenedicarboxylic acid**. The synthesis involves a two-step process commencing with the formation of a mixture of thianthrene-2,7- and -2,8-bis(N,N-dimethylcarboxamides) via a nucleophilic aromatic substitution reaction between N,N-dimethyl-3,4-dichlorobenzamide and anhydrous sodium sulfide. The subsequent step involves the hydrolysis of the bisamide intermediate to the corresponding dicarboxylic acids. A key aspect of this protocol is the detailed procedure for the separation of the desired **2,8-thianthrenedicarboxylic acid** isomer from the concurrently formed 2,7-isomer through fractional recrystallization. This protocol is intended to provide researchers with a reliable method for obtaining **2,8-thianthrenedicarboxylic acid** for use in various research and development applications, including the synthesis of novel polyamides and other advanced materials.

## Introduction

Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry. Their rigid and contorted molecular structure imparts unique electronic and physical properties to polymers derived from them. Specifically, thianthrene dicarboxylic acids serve as valuable monomers for the synthesis of high-performance polyamides with enhanced thermal stability and solubility. The synthesis of pure isomers of thianthrene dicarboxylic acid, however, presents a challenge

as synthetic routes often yield a mixture of isomers, primarily the 2,7- and 2,8-dicarboxylic acids. This protocol details a robust method for the synthesis of the isomeric mixture and the subsequent isolation of the **2,8-thianthrenedicarboxylic acid** isomer.

## Experimental Protocol

### Part 1: Synthesis of Thianthrene-2,7- and -2,8-bis(N,N-dimethylcarboxamides)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-dimethyl-3,4-dichlorobenzamide (15.00 g, 68.78 mmol) and anhydrous sodium sulfide (5.64 g, 72.2 mmol, 5% excess).
- **Solvent Addition:** Add 225 mL of N,N-dimethylacetamide (DMAc) to the flask.
- **Reaction:** Heat the mixture to reflux and maintain for 8 hours.
- **Workup:**
  - After cooling to room temperature, remove the precipitated salt by filtration.
  - Remove the DMAc from the filtrate by vacuum distillation.
  - Suspend the residue in a brine solution and extract the product with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
  - Combine the organic extracts and evaporate the solvent to yield a mixture of thianthrene-2,7- and -2,8-bis(N,N-dimethylcarboxamides). This isomeric mixture can be used in the next step without further purification.

### Part 2: Hydrolysis to Thianthrene-2,7- and -2,8-dicarboxylic Acids

- **Hydrolysis Reaction:** To the crude bisamide mixture from Part 1, add 50 mL of methanol and 30 mL of a 50 wt.% aqueous potassium hydroxide solution.
- **Methanol Removal:** Heat the solution to distill off the methanol. Over the first hour of distillation, gradually add 250 mL of water.

- **Precipitation:** Once the vapor temperature reaches 100°C, cool the solution to ambient temperature.
- **Acidification:** Acidify the cooled solution with dilute hydrochloric acid (HCl) to precipitate the isomeric mixture of dicarboxylic acids.
- **Isolation:** Filter the precipitate, wash thoroughly with water, and dry to obtain the crude mixture of thianthrene-2,7- and -2,8-dicarboxylic acids.

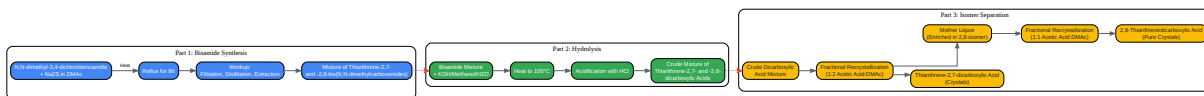
## Part 3: Fractional Recrystallization for Isolation of 2,8-Thianthrenedicarboxylic Acid

- **Isolation of 2,7-Isomer:**
  - Dissolve the crude dicarboxylic acid mixture in a minimal amount of a hot 1:2 mixture of acetic acid and DMAc.
  - Allow the solution to cool slowly to induce crystallization. The first crop of crystals will be enriched in thianthrene-2,7-dicarboxylic acid.
  - Filter to collect the crystals of the 2,7-isomer.
- **Isolation of 2,8-Isomer:**
  - Take the mother liquor from the previous step, which is now enriched in the 2,8-isomer.
  - Adjust the solvent ratio by adding acetic acid to achieve a 1:1 mixture of acetic acid and DMAc.
  - Concentrate the solution by heating and then allow it to cool slowly to crystallize the thianthrene-2,8-dicarboxylic acid.
  - Multiple fractional recrystallizations may be necessary to achieve high purity of the 2,8-isomer, with the removal of any remaining 2,7-isomer in each step.

## Data Presentation

Parameter	Value
Starting Material	N,N-dimethyl-3,4-dichlorobenzamide
Amount of Starting Material	15.00 g (68.78 mmol)
Reagent	Anhydrous Sodium Sulfide
Amount of Reagent	5.64 g (72.2 mmol)
Molar Excess of Reagent	5%
Solvent (Part 1)	N,N-dimethylacetamide (DMAc)
Volume of Solvent	225 mL
Reaction Time (Part 1)	8 hours
Reaction Condition (Part 1)	Reflux
Hydrolysis Reagents	Methanol, 50 wt.% aq. KOH
Recrystallization Solvents	Acetic Acid, N,N-dimethylacetamide (DMAc)
Solvent Ratio for 2,7-Isomer	1:2 (Acetic Acid:DMAc)
Solvent Ratio for 2,8-Isomer	1:1 (Acetic Acid:DMAc)

## Visualization



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Caption: Workflow for the synthesis and purification of **2,8-thianthrenedicarboxylic acid**.

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